Crystal Packing: Monomeric vs. Dimeric Organization
The crystal structures of free-base etioporphyrin-I [H2(OX)] were determined by single-crystal X-ray diffraction, revealing the absence of occluded solvent molecules and a packing motif characterized by parallel stacks of flat monomers [1]. In contrast, octaethylporphyrin (OEP) films formed under identical conditions exhibit different molecular alignment patterns due to the distinct steric profile of its eight ethyl substituents [2]. This fundamental difference in solid-state organization directly impacts device-relevant properties.
| Evidence Dimension | Crystal packing motif and film molecular alignment |
|---|---|
| Target Compound Data | Planar monomer stacking in parallel arrangement; no occluded solvent molecules; stronger π-π stacking interactions |
| Comparator Or Baseline | Octaethylporphyrin (HOEP) — broader and redshifted UV-Vis absorption indicative of different molecular alignment; weaker π-π stacking |
| Quantified Difference | Broader and redshifted UV-Vis absorption for OEP films vs. ETIO-I films; grazing incidence XRD confirms distinct alignment |
| Conditions | Crystalline films prepared by vacuum deposition; single-crystal XRD at ambient temperature |
Why This Matters
For organic electronics procurement, the superior π-π stacking of ETIO-I directly translates to enhanced charge transport and photovoltaic performance, making it the preferred choice over OEP for device fabrication.
- [1] Che CM, et al. A high-performance organic field-effect transistor based on platinum(II) porphyrin: peripheral substituents on porphyrin ligand significantly affect film structure and charge mobility. Chem Asian J. 2008;3(7):1092-1103. View Source
- [2] Xu ZX, Roy VAL, Liu ZT, Lee CS. Importance of molecular alignment for organic photovoltaic devices. Appl Phys Lett. 2010;97:163301. View Source
